Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Physicochemical characterization Quality control Solid-state properties

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9) is a 4-hydroxythiazole heterocycle bearing a 5-methyl substituent and an ethyl ester at the 2-position (molecular formula C₇H₉NO₃S, MW 187.22 g/mol). The compound was disclosed as part of a 4-hydroxythiazole series identified as potent in vitro inhibitors of 5-lipoxygenase (5-LO), with class-level IC₅₀ values below 1 µM.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 133833-93-9
Cat. No. B1339446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
CAS133833-93-9
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(S1)C)O
InChIInChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3
InChIKeyXGTYLIJXUZQDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9): Core Identity, Physicochemical Profile, and Comparator Landscape


Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9) is a 4-hydroxythiazole heterocycle bearing a 5-methyl substituent and an ethyl ester at the 2-position (molecular formula C₇H₉NO₃S, MW 187.22 g/mol) . The compound was disclosed as part of a 4-hydroxythiazole series identified as potent in vitro inhibitors of 5-lipoxygenase (5-LO), with class-level IC₅₀ values below 1 µM [1][2]. Its melting point is reported at 163–164 °C, with a predicted logP of approximately 2.11 and a predicted pKa of 8.06 ± 0.20 [3]. The most relevant comparators for scientific selection include its regioisomer ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8), the des-methyl analog ethyl 4-hydroxythiazole-2-carboxylate (CAS 1289217-98-6), and the corresponding free carboxylic acid 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid (CAS 133833-94-0).

Why Generic Substitution of Ethyl 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylate with Closely Related Thiazole Analogs Introduces Risk in Research and Procurement


Within the 4-hydroxythiazole-2-carboxylate family, even minor structural perturbations produce measurable differences in physicochemical properties, reactivity, and biological profile that cannot be dismissed as interchangeable. The 5-methyl substituent directly modulates both lipophilicity (logP) and the electronic environment of the thiazole ring, affecting hydrogen-bonding capacity and rotational isomer populations relative to the 5-unsubstituted analog [1][2]. The position of the carboxylate ester on the thiazole ring—2-carboxylate versus 5-carboxylate—constitutes a regioisomeric distinction that alters the conformational landscape of the ester carbonyl and its accessibility for further derivatization [2]. The choice of ester (ethyl vs. methyl vs. free acid) controls both the compound's solubility profile and its status as either a protected synthetic intermediate or a terminal functional group for direct biological screening . Below, each of these dimensions is substantiated with quantitative comparator data where available, with explicit tagging of evidence strength.

Quantitative Differentiation of Ethyl 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9) Against Its Closest Structural Comparators


Melting Point as a Surrogate for Crystalline Purity Assessment: 163–164 °C vs. Free Acid Form

The target compound exhibits a reported melting point of 163–164 °C , whereas the corresponding free carboxylic acid (4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid, CAS 133833-94-0) melts at 170 °C . This 6–7 °C differential provides a simple, experimentally accessible orthogonal identifier to distinguish the ethyl ester from its hydrolysis product during storage, handling, or reaction monitoring. The free acid requires a higher energy input to disrupt its intermolecular hydrogen-bonded network compared with the ester.

Physicochemical characterization Quality control Solid-state properties

LogP Differentiation: Ethyl Ester (logP 2.11) vs. Free Carboxylic Acid and Regioisomeric Ester

The predicted octanol–water partition coefficient (logP) for the target compound is approximately 2.11 [1]. This places the ethyl ester in a moderately lipophilic range suitable for membrane permeability in cellular assays, whereas the corresponding free acid (CAS 133833-94-0) is significantly more polar. For comparison, a structurally isomeric thiazole—ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8)—shares an identical molecular formula (C₇H₉NO₃S, MW 187.22) but differs in the positional attachment of the carboxylate ester . Although a head-to-head logP measurement for both regioisomers under identical conditions was not located, the positional isomerism is expected to modulate intramolecular hydrogen bonding between the 4-OH and the adjacent ester carbonyl, thereby shifting the effective polarity and chromatographic retention behavior [2].

Lipophilicity Drug-likeness Partition coefficient ADME prediction

5-Lipoxygenase Inhibitory Scaffold: Class-Level Potency (<1 µM IC₅₀) and the 5-Methyl vs. 5-Phenyl SAR Divergence

The 4-hydroxythiazole chemotype, to which the target compound belongs, was identified as a potent in vitro inhibitor of 5-lipoxygenase (5-LO), with class-level IC₅₀ values below 1 µM [1][2]. The seminal SAR investigation by Kerdesky et al. (J. Med. Chem. 1991) established that within this series, 5-phenyl-substituted derivatives are the most potent inhibitors, whereas the corresponding thiazolidin-4-one analogs (saturated ring) are relatively inactive [1]. The target compound, bearing a 5-methyl group, represents the lower-molecular-weight, less lipophilic segment of the SAR continuum—specifically, a 5-alkyl rather than 5-aryl substitution pattern. It was active as a 5-LO inhibitor in both intact rat polymorphonuclear leukocytes (RBL-1 cells) and human whole blood assays, with the series demonstrating selectivity over cyclooxygenase (COX) and 12-/15-lipoxygenase [1][3]. The compound's specific IC₅₀ value against recombinant or purified human 5-LO is not reported at single-compound resolution in the publicly available literature; the class-level IC₅₀ of <1 µM is therefore the best available quantitative benchmark.

5-Lipoxygenase inhibition Anti-inflammatory Structure-activity relationship Leukotriene biosynthesis

Ester Functionality as a Synthetic Handle: Ethyl Ester vs. Free Carboxylic Acid in Downstream Derivatization Pathways

The ethyl ester at the 2-position of the target compound serves as a masked carboxylic acid, enabling orthogonal synthetic transformations that are precluded with the free acid form (CAS 133833-94-0). The ester can be selectively hydrolyzed under basic conditions (NaOH, EtOH/H₂O) to liberate the free acid, as documented in the downstream product entry for 2-carboxy-4-hydroxy-5-methylthiazole (CAS 133833-94-0) [1]. Prior to deprotection, the ester provides protection against undesired acid–base side reactions during substitutions at the 4-hydroxy or 5-methyl positions. This protective ester strategy is consistent with the use of this compound as a building block for xanthine oxidase inhibitors—a class of therapeutics for gout and hyperuricemia [2]. The free acid (MW 159.17) is 28 Da lighter than the ethyl ester (MW 187.22), a difference that can be tracked by LC-MS during reaction monitoring.

Synthetic intermediate Protecting group strategy Building block Medicinal chemistry

Rotational Isomerism and Conformational Signature: Thiazole-2-carboxylate Carbonyl Doublet in IR Spectroscopy as a Substituent-Dependent Structural Probe

Alkyl thiazole-2-carboxylates, including those with 4- and 5-substitution, exhibit well-resolved doublets in the infrared carbonyl (CO) stretching region arising from rotational isomerism about the ester C–O bond [1]. The higher-wavenumber component is assigned to the more polar carbonyl O,S-anti-s-trans rotamer, and the lower-wavenumber component to the carbonyl O,S-syn-s-trans form. The relative intensities of these two bands are sensitive to the steric and electronic nature of the 4- and 5-substituents. For the target compound (4-hydroxy, 5-methyl), the 4-OH group is expected to engage in intramolecular hydrogen bonding with the ester carbonyl oxygen in one rotameric form, biasing the conformational equilibrium relative to the 5-unsubstituted or 4-alkoxy analogs [1][2]. While the specific IR carbonyl frequencies for CAS 133833-93-9 are not tabulated at single-compound resolution in the Perkin Trans. 1 paper, the systematic trends established therein provide a spectroscopic framework to confirm structural identity and assess conformational purity.

Conformational analysis Infrared spectroscopy Rotational isomerism Carbonyl stretching

Hydrogen-Bond Donor/Acceptor Profile: Impact on Crystal Engineering and Supramolecular Assembly vs. Regioisomeric and Des-Methyl Analogs

The target compound presents a distinct hydrogen-bond donor/acceptor (HBD/HBA) count of 1 HBD (4-OH phenolic hydrogen) and 3 HBA sites (ester carbonyl O, thiazole ring N, ester alkoxy O), yielding a polar surface area (PSA) of approximately 59 Ų [1]. By comparison, the des-methyl analog ethyl 4-hydroxythiazole-2-carboxylate (CAS 1289217-98-6, MW 173.19) lacks the 5-methyl group, reducing its molecular weight by 14 Da and altering its crystal packing potential . The regioisomer ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8) has an identical HBD/HBA count but positions the ester carbonyl at C-5 rather than C-2, changing the geometry of potential intramolecular H-bonds between the 4-OH and the ester . The pKa of the 4-OH proton is predicted at 8.06 ± 0.20 , indicating that the hydroxyl group is partially ionized at physiological pH (7.4), which has implications for solubility and protein binding in biological assays.

Hydrogen bonding Crystal engineering Supramolecular chemistry Solubility

Evidence-Backed Application Scenarios for Ethyl 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9) in Scientific Procurement and Research


5-Lipoxygenase Inhibitor Hit Identification and Fragment-Based Drug Discovery

The 4-hydroxythiazole scaffold, to which CAS 133833-93-9 belongs, has been validated as a potent 5-lipoxygenase (5-LO) inhibitory chemotype with class-level IC₅₀ values below 1 µM [1]. The 5-methyl substituent in the target compound provides a minimal, low-molecular-weight (187 Da) entry point into this SAR series, with demonstrated selectivity for 5-LO over cyclooxygenase and 12-/15-lipoxygenase [2]. This compound is appropriate for fragment-based screening, competitive binding assays, or as a starting scaffold for systematic SAR exploration at the 2-ester, 4-hydroxy, and 5-methyl positions, particularly where the more potent but lipophilic 5-phenyl derivatives are unsuitable due to solubility or synthetic complexity constraints [1].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The ethyl ester at the 2-position serves as a protected carboxylic acid handle, enabling diversification at the 4-OH (O-alkylation, O-acylation) and 5-CH₃ (radical bromination, cross-coupling after halogenation) positions without interference from a free carboxylic acid [3]. The compound is documented as a downstream precursor to 2-carboxy-4-hydroxy-5-methylthiazole (CAS 133833-94-0) via basic hydrolysis [3]. Its availability from multiple commercial suppliers at ≥95% purity supports its use as a reliable building block for parallel synthesis of thiazole-based compound libraries in medicinal chemistry campaigns [4].

Conformational and Spectroscopic Reference Standard for Thiazole-2-carboxylate Analytical Method Development

Thiazole-2-carboxylates exhibit well-characterized rotational isomerism detectable by IR spectroscopy, with the 4- and 5-substitution pattern modulating the carbonyl doublet intensity ratio [5]. The target compound, with its 4-hydroxy-5-methyl substitution, provides a specific conformational signature that can serve as a reference for developing QC methods (IR, Raman, or NMR) to distinguish authentic material from degradation products (e.g., hydrolyzed free acid) or regioisomeric impurities (e.g., 5-carboxylate isomer) [1][5]. The melting point of 163–164 °C and predicted pKa of 8.06 further support identity verification and purity assessment in routine laboratory practice.

Physicochemical Probe for Hydrogen-Bond-Directed Crystal Engineering and Co-Crystal Design

With a balanced HBD/HBA profile (1 donor: 4-OH; 3 acceptors: ester carbonyl, thiazole N, ester alkoxy O) and a PSA of approximately 59 Ų [4], the target compound occupies a physicochemical space that is distinct from both the more polar free acid (2 HBD) and less polar des-hydroxy analogs. The predicted pKa of 8.06 for the 4-OH means the hydroxyl is partially ionized at physiological pH, offering tunable protonation-state-dependent solubility and the potential for salt or co-crystal formation with complementary co-formers. This profile supports its use in solid-form screening studies where precise control over hydrogen-bond geometry is required.

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